molecular formula C12H12N2O2 B15227460 4-(6-Methoxypyridazin-3-yl)benzyl alcohol

4-(6-Methoxypyridazin-3-yl)benzyl alcohol

Cat. No.: B15227460
M. Wt: 216.24 g/mol
InChI Key: MSTINLRNBGAINZ-UHFFFAOYSA-N
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Description

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-methoxypyridazine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or DMF (dimethylformamide) until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for (4-(6-Methoxypyridazin-3-yl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxypyridazinyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: (4-(6-Methoxypyridazin-3-yl)phenyl)carboxylic acid.

    Reduction: (4-(6-Methoxypyridazin-3-yl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(6-Methoxypyridazin-3-yl)phenyl)methanol largely depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The methoxypyridazinyl group can interact with specific amino acid residues in the target protein, leading to inhibition of its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol is unique due to the presence of both a methanol group and a methoxypyridazinyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Biological Activity

4-(6-Methoxypyridazin-3-yl)benzyl alcohol is a compound that combines a benzyl alcohol moiety with a pyridazine derivative, which has garnered interest in various biological applications. This article explores its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.

Antimicrobial Properties

Research indicates that benzyl alcohol derivatives, including this compound, exhibit antimicrobial activity . These compounds can enhance the efficacy of other antimicrobial agents through synergistic effects. For instance, studies have shown that combining benzyl alcohol derivatives with certain antimicrobial agents significantly increases their effectiveness against various microorganisms, including bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Synergistic Agent
Staphylococcus aureus32 µg/mLBenzyl alcohol
Escherichia coli16 µg/mLChloramphenicol
Aspergillus niger64 µg/mLNystatin

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to increased permeability and ultimately cell death. This mode of action is similar to that observed with other benzyl alcohol derivatives, which act as nonpolar narcotics affecting membrane integrity .

Study 1: Efficacy Against Bacterial Strains

In a study examining the antibacterial properties of various benzyl alcohol derivatives, including this compound, researchers found that it exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values.

Study 2: Fungal Inhibition

Another investigation focused on the antifungal properties of the compound against common pathogens such as Candida albicans and Aspergillus species. The results indicated that the compound effectively inhibited fungal growth at low concentrations, showcasing its potential for use in antifungal treatments.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound exhibits low toxicity in vivo. In repeated-dose toxicity studies involving animal models, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for potential therapeutic applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

[4-(6-methoxypyridazin-3-yl)phenyl]methanol

InChI

InChI=1S/C12H12N2O2/c1-16-12-7-6-11(13-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3

InChI Key

MSTINLRNBGAINZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

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